N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Description
The compound is a derivative of piperazine . Piperazine derivatives are known to have a wide range of biological and pharmaceutical activities .
Synthesis Analysis
Piperazine derivatives can be synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Antimicrobial and Antifungal Activities
A study by Krishnamurthy et al. (2011) synthesized novel derivatives similar to the specified compound and screened them for in vitro antimicrobial activity against various strains of bacteria. The study found that certain derivatives showed potent inhibitory activity, highlighting the compound's potential in antimicrobial applications (Krishnamurthy et al., 2011).
Wang et al. (2016) explored the synthesis of carboxamide compounds containing piperazine and arylsulfonyl moieties, some of which demonstrated significant antifungal activities and were superior to commercial fungicides at certain concentrations. This research contributes to the understanding of piperazine-containing compounds' broad biological activities (Wang et al., 2016).
Catalyst in Chemical Reactions
Wang et al. (2006) developed l-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating the compound's utility in enhancing reaction selectivity and yields across a variety of substrates. The sulfonyl group on N4 was crucial for achieving high enantioselectivity, showcasing the compound's potential in synthetic organic chemistry (Wang et al., 2006).
Properties
IUPAC Name |
N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4S/c1-22(20,21)17-8-6-16(7-9-17)5-4-14-13(19)11-2-3-12(18)15-10-11/h2-3,10H,4-9H2,1H3,(H,14,19)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQVJGKEKFOPOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCNC(=O)C2=CNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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